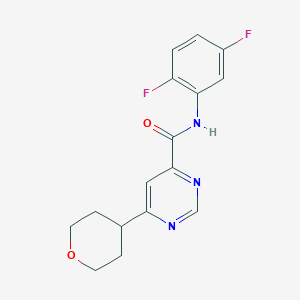

![molecular formula C20H23ClN6O3 B2685989 8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920461-51-4](/img/structure/B2685989.png)

8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a novel triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .

Molecular Structure Analysis

The molecular structure of the compound was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The synthesized derivatives were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models . The reaction was allowed to warm up to room temperature and stirred for 2h .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Chemical Synthesis and Antiviral Activity : Research has demonstrated the synthesis of derivatives of 7,8-polymethylenehypoxanthines, which are precursors to various biologically active compounds. These derivatives have been studied for their antiviral and antihypertensive activities, indicating the potential of such compounds in scientific research aimed at developing new therapeutic agents (Nilov et al., 1995).

Novel Synthetic Approaches : The development of new synthetic pathways for creating 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones showcases innovative approaches to constructing complex purine derivatives. Such methodologies expand the toolbox for researchers in medicinal chemistry and drug discovery, highlighting the versatility of purine-based frameworks in scientific research (Simo et al., 1998).

Antiviral Purine Analogues : The synthesis of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine and their moderate activity against rhinovirus point to the utility of purine analogues in exploring new antiviral agents. Such studies are crucial in the ongoing search for effective treatments against viral infections (Kim et al., 1978).

Versatile Reagents for Synthesis

- Regioselective Synthesis of 1-Desazapurines : The use of 3-methoxalylchromone as a reagent for synthesizing imidazo(4,5-b)pyridines demonstrates the potential of such compounds in drug design. Being potent pharmacophores, 1-desazapurines serve as key building blocks in the development of new therapeutic agents, highlighting the importance of innovative synthetic routes in medicinal chemistry research (Ostrovskyi et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

6-[2-(3-chloro-4-methoxyanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN6O3/c1-11-12(2)27-16-17(24(3)20(29)25(4)18(16)28)23-19(27)26(11)9-8-22-13-6-7-15(30-5)14(21)10-13/h6-7,10,22H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQZNFOXRUVFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCNC4=CC(=C(C=C4)OC)Cl)N(C(=O)N(C3=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

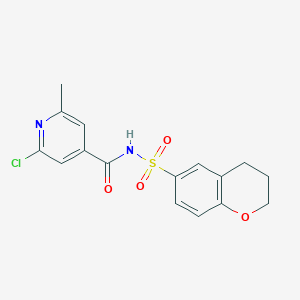

![N-(3-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2685906.png)

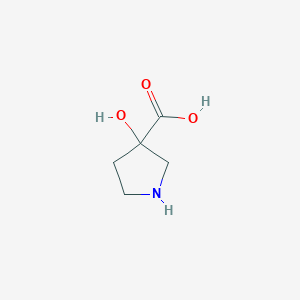

![N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2685908.png)

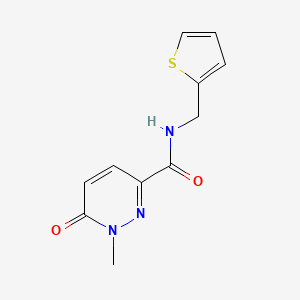

![Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2685910.png)

![N-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2685911.png)

![4-Amino-4-[4-(4-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2685918.png)

![2-Chloro-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]propanamide](/img/structure/B2685919.png)

![Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2685920.png)

![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluorobenzamide](/img/structure/B2685925.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide](/img/structure/B2685927.png)